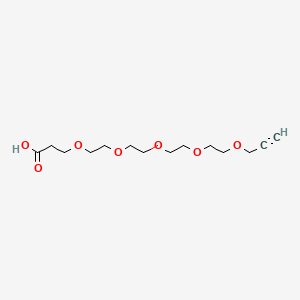

Propargyl-PEG5-acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O7/c1-2-4-17-6-8-19-10-12-21-13-11-20-9-7-18-5-3-14(15)16/h1H,3-13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIACWQVTBMVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245823-51-1 | |

| Record name | 4,7,10,13,16-pentaoxanonadec-18-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propargyl-PEG5-acid: A Comprehensive Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG5-acid is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics and bioconjugation methodologies. Its unique architecture, featuring a terminal propargyl group for "click" chemistry and a carboxylic acid for stable amide bond formation, offers a versatile platform for the synthesis of complex biomolecular conjugates. The inclusion of a five-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides spatial separation between conjugated molecules, which is often critical for maintaining their biological activity. This guide provides an in-depth overview of the properties, applications, and experimental protocols associated with this compound.

Core Properties and Specifications

This compound is a valuable tool in the development of sophisticated biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its bifunctional nature allows for the precise and stable linkage of different molecular entities.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₁₄H₂₄O₇ |

| Molecular Weight | 304.3 g/mol |

| CAS Number | 1245823-51-1 |

| Appearance | Pale yellow to yellow liquid |

| Purity | Typically ≥95% |

| Solubility | Soluble in water, DMSO, DMF, DCM |

| Storage Conditions | -20°C, desiccated |

Applications in Research and Drug Development

The dual reactivity of this compound makes it a powerful linker for a variety of bioconjugation applications.

-

Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to attach a cytotoxic payload to a monoclonal antibody.[2] The carboxylic acid end can be coupled to lysine (B10760008) residues on the antibody, while the propargyl group allows for the efficient "clicking" of an azide-modified drug. The PEG spacer improves the overall solubility and pharmacokinetic profile of the resulting ADC.

-

PROTAC Synthesis: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand, providing the necessary flexibility and spatial orientation for the formation of a productive ternary complex.[1]

-

Galectin-3 Inhibitor Synthesis: this compound has been identified as a linker for the synthesis of inhibitors targeting Galectin-3, a protein implicated in fibrosis and cancer.[2] By conjugating a Galectin-3 binding moiety to another molecule, such as a targeting antibody or a therapeutic agent, researchers can develop novel strategies to modulate Galectin-3 activity.

Experimental Protocols

The following are detailed methodologies for the two primary types of reactions involving this compound: EDC/NHS coupling of the carboxylic acid and copper-catalyzed azide-alkyne cycloaddition (CuAAC) of the propargyl group.

Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

-

This compound

-

Amine-containing molecule

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare fresh stock solutions of EDC and NHS in activation buffer or anhydrous DMF/DMSO immediately before use.

-

-

Activation of this compound:

-

In a reaction tube, dissolve this compound in activation buffer.

-

Add a 1.5 to 5-fold molar excess of EDC and NHS to the this compound solution.

-

Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate.

-

-

Conjugation to the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the coupling buffer.

-

Add the activated this compound solution to the amine-containing molecule. A 10- to 20-fold molar excess of the activated linker is commonly used for protein conjugation.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to deactivate any unreacted NHS-ester.

-

-

Purification:

-

Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with an appropriate buffer (e.g., PBS).

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" chemistry reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.

Materials:

-

This compound conjugate

-

Azide-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Copper ligand (e.g., THPTA or TBTA)

-

Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7-8

-

DMSO or DMF for dissolving reagents

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound conjugate in an appropriate solvent.

-

Prepare a stock solution of the azide-containing molecule in an appropriate solvent.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of the copper ligand in water or DMSO.

-

Prepare a fresh 1 M stock solution of sodium ascorbate in water.

-

-

Click Reaction:

-

In a reaction tube, dissolve the this compound conjugate and the azide-containing molecule (typically a 1.1 to 2-fold molar excess of the azide) in the reaction buffer.

-

Add the copper ligand to the reaction mixture (final concentration is typically 5-fold higher than the copper concentration).

-

Add CuSO₄ to the reaction mixture (final concentration of 0.1-1 mM).

-

Initiate the reaction by adding sodium ascorbate to the mixture (final concentration of 1-5 mM).

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

-

-

Purification:

-

Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove the copper catalyst and excess reagents. The addition of a copper-chelating agent like EDTA can facilitate the removal of copper.

-

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a logical workflow for the synthesis of a hypothetical Antibody-Drug Conjugate targeting Galectin-3 and a simplified signaling pathway involving Galectin-3 in fibrosis.

Caption: Workflow for the synthesis of a hypothetical Galectin-3 targeting ADC.

Caption: Simplified Galectin-3 signaling in fibrosis.

References

Propargyl-PEG5-acid: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG5-acid is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and the development of complex biologics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure, featuring a terminal alkyne (propargyl group), a hydrophilic five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for covalently linking molecules.

This guide provides an in-depth overview of the technical specifications, reaction mechanisms, and detailed experimental protocols for the application of this compound in scientific research and drug development.

Core Properties and Specifications

This compound is characterized by its dual functional groups, which allow for sequential and specific conjugation reactions. The propargyl group facilitates "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid enables the formation of stable amide bonds with primary amines.[1][2] The PEG spacer enhances the aqueous solubility of the resulting conjugate, can reduce steric hindrance, and may decrease the immunogenicity of the conjugated biomolecule.[3]

Physicochemical Data

| Property | Value | References |

| Molecular Formula | C14H24O7 | [1][2][4] |

| Molecular Weight | 304.34 g/mol | [5][6][7] |

| CAS Number | 1245823-51-1 | [2][4] |

| Typical Purity | ≥95% to ≥98% | [1][2][4] |

| Solubility | Water, DMSO, DMF, DCM | [2] |

| Storage | -20°C | [2] |

Reaction Mechanisms and Applications

The utility of this compound stems from its ability to participate in two distinct and highly efficient conjugation reactions. This allows for a modular approach in the synthesis of complex bioconjugates.

-

Amide Bond Formation: The terminal carboxylic acid can be activated, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a reactive NHS ester.[8][9] This ester readily reacts with primary amines on biomolecules, such as the lysine (B10760008) residues on an antibody, to form a stable amide bond.[10]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group's terminal alkyne is a key component for click chemistry.[11] It reacts specifically and efficiently with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][12] This reaction is known for its high yield, specificity, and biocompatibility under aqueous conditions.[7]

These dual functionalities make this compound an ideal linker for constructing ADCs, where an antibody is first linked to the carboxylic acid end, and a cytotoxic drug (payload) with an azide (B81097) modification is subsequently "clicked" onto the propargyl end.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Biomolecule (e.g., Antibody)

This two-step protocol describes the activation of the carboxylic acid group of this compound using EDC and Sulfo-NHS, followed by its conjugation to a primary amine on a biomolecule.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., antibody)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns

Procedure:

Step 1: Preparation of Reagents

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use. Do not store these solutions.

-

Dissolve the amine-containing biomolecule in Coupling Buffer at a suitable concentration (e.g., 2-10 mg/mL).

Step 2: Activation of this compound

-

In a microcentrifuge tube, combine this compound with a 1.5 to 5-fold molar excess of both EDC and Sulfo-NHS in Activation Buffer.

-

Incubate the reaction for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.[5][9]

Step 3: Conjugation to the Biomolecule

-

Immediately add the activated this compound solution to the biomolecule solution. The reaction of the activated ester with the primary amine is most efficient at a pH of 7.2-8.0.[9] A 10-20 fold molar excess of the activated linker over the biomolecule is a common starting point for optimization.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

-

Add the Quenching Solution (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters.[9]

-

Incubate for 15-30 minutes at room temperature.

Step 5: Purification

-

Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or via dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between a Propargyl-PEG5-functionalized biomolecule and an azide-containing molecule.

Materials:

-

Propargyl-PEG5-functionalized biomolecule (from Protocol 1)

-

Azide-containing molecule (e.g., azide-modified cytotoxic drug)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)

-

Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh)

-

Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO or water)

Procedure:

Step 1: Preparation of Reagents

-

Prepare a stock solution of the azide-containing molecule in an appropriate solvent (e.g., DMSO).

-

Prepare a premix of the copper catalyst. For a typical reaction, combine the CuSO4 stock solution with the THPTA stock solution. The ligand is used to stabilize the Cu(I) oxidation state and protect the biomolecule.[12] A 5:1 ligand-to-copper ratio is often used.[12]

Step 2: Click Reaction

-

In a reaction vessel, dissolve the Propargyl-PEG5-functionalized biomolecule in the Reaction Buffer.

-

Add the azide-containing molecule. A 3 to 10-fold molar excess relative to the alkyne groups is a typical starting point.

-

Add the copper catalyst premix to the reaction mixture. Final concentrations are typically in the range of 0.1-1 mM for copper.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.[12]

-

Allow the reaction to proceed for 1-4 hours at room temperature, protected from light. The reaction can be monitored by techniques such as LC-MS.

Step 3: Purification

-

Purify the final bioconjugate to remove the copper catalyst, excess reagents, and unreacted molecules. This can be achieved using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the scale and nature of the conjugate.

Protocol 3: Characterization of the Final Conjugate

1. Mass Spectrometry (MS):

-

Objective: To confirm the successful conjugation and determine the drug-to-antibody ratio (DAR).

-

Methodology: Use techniques like MALDI-TOF or ESI-MS. The mass of the final conjugate will increase corresponding to the number of linker-drug moieties attached.[13] Comparing the mass spectra of the unconjugated biomolecule with the final conjugate allows for the calculation of the average number of attached linkers.

2. NMR Spectroscopy:

-

Objective: To confirm the structure of the linker and its successful modification.

-

Methodology: For the linker itself or small molecule conjugates, 1H NMR can be used to identify characteristic peaks. For example, the propargyl group will have a characteristic alkyne proton signal.[4] For large biomolecules, NMR is less straightforward but can provide structural information.[6]

3. Chromatography:

-

Objective: To assess purity and aggregation.

-

Methodology: Size Exclusion Chromatography (SEC) can separate the conjugated product from unconjugated starting materials and detect any aggregation. Hydrophobic Interaction Chromatography (HIC) can be used to separate species with different drug-to-antibody ratios.

Visualizing Workflows and Reactions

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. nbinno.com [nbinno.com]

- 11. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 12. jenabioscience.com [jenabioscience.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

Propargyl-PEG5-acid: A Comprehensive Technical Guide for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and chemical characteristics of Propargyl-PEG5-acid, a heterobifunctional linker critical in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines the core properties, a plausible synthetic route, and detailed experimental protocols for its application in bioconjugation.

Core Chemical Characteristics

This compound is a versatile chemical entity featuring a terminal alkyne (propargyl group) and a carboxylic acid, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts unique properties that are highly advantageous in the field of bioconjugation and drug delivery. The propargyl group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific formation of a stable triazole linkage with azide-modified molecules.[1][2] The terminal carboxylic acid allows for covalent conjugation to primary amines through the formation of a stable amide bond, typically requiring activation with carbodiimide (B86325) reagents.[2]

The inclusion of the hydrophilic PEG spacer enhances the aqueous solubility of the molecule and any resulting conjugates, which can improve the pharmacokinetic properties of biotherapeutics by reducing aggregation and immunogenicity.[2][3]

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₄O₇ | [1][4][5] |

| Molecular Weight | 304.34 g/mol | [5][6][7] |

| CAS Number | 1245823-51-1 | [1][4][5] |

| Appearance | Varies (typically a colorless to pale yellow oil or solid) | |

| Purity | ≥95% | [4][6] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [1] |

| Storage Conditions | Short-term (days to weeks) at 0-4°C; long-term (months) at -20°C. Protect from light. | [6][8] |

Synthesis of this compound

While specific proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible and efficient synthetic route can be adapted from established methodologies for creating heterobifunctional PEG linkers. A logical two-step approach starting from a commercially available α-hydroxyl-ω-carboxyl PEG derivative is outlined below. A similar strategy has been documented for the synthesis of α-carboxyl-ω-propargyl PEGs with longer PEG chains.

Plausible Synthetic Pathway

Caption: Plausible two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of α-hydroxyl-ω-propargyl PEG4

-

Materials:

-

HOOC-PEG4-OH (1 equivalent)

-

Potassium hydroxide (B78521) (KOH) (1.1 equivalents)

-

Propargyl bromide (1.1 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve HOOC-PEG4-OH and KOH in anhydrous DMF.

-

Stir the mixture at 100°C for 1 hour to form the potassium salt.

-

Cool the reaction mixture to 70°C.

-

Add propargyl bromide dropwise to the solution over 30 minutes.

-

Allow the mixture to react at 70°C for 15 hours with continuous stirring.

-

Cool the reaction to room temperature.

-

Filter the mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in distilled water and extract with dichloromethane (B109758) (DCM).

-

Combine the organic layers and dry over anhydrous sodium sulfate (B86663).

-

Remove the solvent in vacuo to yield α-hydroxyl-ω-propargyl PEG4.

-

Step 2: Synthesis of this compound

-

Materials:

-

α-hydroxyl-ω-propargyl PEG4 (from Step 1) (1 equivalent)

-

Succinic anhydride (1.05 equivalents)

-

4-Dimethylaminopyridine (DMAP) (1.05 equivalents)

-

Triethylamine (TEA) (1.05 equivalents)

-

Anhydrous 1,4-Dioxane

-

-

Procedure:

-

Dissolve α-hydroxyl-ω-propargyl PEG4 in anhydrous 1,4-Dioxane.

-

Add succinic anhydride, DMAP, and TEA to the solution.

-

Stir the mixture at room temperature for 24 hours.

-

Concentrate the solution under reduced pressure.

-

Precipitate the crude product by adding diethyl ether.

-

Purify the product by crystallization from a suitable solvent system (e.g., THF/diethyl ether) or by column chromatography to yield this compound as a pure product.

-

Experimental Protocols for Bioconjugation

This compound's bifunctional nature allows for a variety of conjugation strategies. Below are detailed protocols for its two primary modes of reaction.

Protocol 1: Amide Coupling via EDC/NHS Activation

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Caption: Workflow for EDC/NHS-mediated amide coupling.

-

Materials:

-

This compound

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., HPLC, Size-Exclusion Chromatography)

-

-

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

-

Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS to the solution.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

-

Conjugation to Amine:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Add the activated this compound solution to the amine-containing solution. The molar ratio will depend on the specific application and may require optimization.

-

Allow the reaction to proceed for 2 to 12 hours at room temperature with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small amount of quenching buffer to hydrolyze any unreacted NHS esters.

-

Purify the resulting conjugate using an appropriate chromatographic technique to remove excess reagents and byproducts.

-

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.

Caption: General workflow for a CuAAC "click" reaction.

-

Materials:

-

This compound conjugate

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper(I)-stabilizing ligand (e.g., THPTA for aqueous solutions, TBTA for organic solvents)

-

Reaction solvent (e.g., PBS, DMF, DMSO/water mixtures)

-

-

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the propargyl-conjugate and the azide-molecule in the chosen reaction solvent.

-

Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).

-

Prepare a stock solution of the ligand in water or DMSO (e.g., 100 mM).

-

Freshly prepare a stock solution of sodium ascorbate in water (e.g., 300 mM) immediately before use.

-

-

Reaction Setup:

-

In a reaction vessel, combine the propargyl-conjugate (1 equivalent) and the azide-molecule (e.g., 1.2 equivalents).

-

Add the ligand solution (e.g., 2 equivalents relative to copper).

-

Add the CuSO₄ solution (e.g., 1 equivalent).

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 5-10 equivalents).

-

Protect the reaction from light and incubate at room temperature for 1-4 hours.

-

-

Purification:

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).

-

Once complete, purify the final triazole-linked conjugate using a suitable chromatographic method.

-

-

Applications in Drug Development

This compound is a key building block in the construction of complex therapeutic modalities:

-

Antibody-Drug Conjugates (ADCs): It serves as a non-cleavable linker to attach cytotoxic payloads to monoclonal antibodies.[8] The PEG component can enhance the solubility and stability of the final ADC.

-

PROteolysis TArgeting Chimeras (PROTACs): This linker is used to connect a target-binding ligand and an E3 ligase-binding ligand, facilitating the targeted degradation of pathogenic proteins.[8] The defined length and flexibility of the PEG chain are crucial for optimal ternary complex formation.

-

Bioconjugation and Surface Modification: The dual functionality allows for its use in conjugating molecules to surfaces, nanoparticles, or other biomolecules, enhancing their biocompatibility and utility in diagnostic and therapeutic applications.

This guide provides a comprehensive overview for researchers and professionals in drug development, offering foundational knowledge and practical protocols for the effective use of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound, 1245823-51-1 | BroadPharm [broadpharm.com]

- 6. glycomindsynth.com [glycomindsynth.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Propargyl-PEG5-acid: A Technical Guide to Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Propargyl-PEG5-acid, a heterobifunctional linker commonly utilized in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the solubility of this reagent in different solvents is critical for its effective handling, formulation, and application in bioconjugation and drug delivery systems. The polyethylene (B3416737) glycol (PEG) spacer in this compound generally enhances its hydrophilicity and solubility in aqueous environments.[1]

Core Data Presentation: Solubility Profile

Table 1: Solubility Data for this compound and Related Compounds

| Solvent | This compound | Propargyl-PEG4-acid | Propargyl-PEG3-acid | General PEG Compounds |

| Aqueous Media | ||||

| Water | Soluble[2] | Soluble[3] | Soluble[4] | Very Soluble |

| Phosphate-Buffered Saline (PBS) | Soluble (Expected) | Soluble (Expected) | Soluble (Expected) | Very Soluble |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | Soluble[2] | Soluble[3] | Soluble[4] | Soluble |

| Dimethylformamide (DMF) | Soluble[2] | Soluble[3] | Soluble[4] | Soluble |

| Acetonitrile (ACN) | Soluble (Expected) | Soluble (Expected) | Soluble (Expected) | Soluble |

| Chlorinated Solvents | ||||

| Dichloromethane (DCM) | Soluble[2] | Soluble[3] | Soluble[4] | Soluble |

| Chloroform | Soluble (Expected) | Soluble (Expected) | Soluble (Expected) | Soluble |

| Alcohols | ||||

| Methanol | Soluble (Expected) | Soluble (Expected) | Soluble (Expected) | Soluble |

| Ethanol | Soluble (Expected) | Soluble (Expected) | Soluble (Expected) | Soluble |

| Co-solvent Systems | ||||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Not Reported | Not Reported | Not Applicable |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Not Reported | Not Reported | Not Applicable |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Not Reported | Not Reported | Not Applicable |

Note: "Soluble (Expected)" is based on the general solubility characteristics of short-chain PEG compounds and the reported solubility of this compound in a variety of polar and non-polar organic solvents. Researchers should always perform their own solubility tests for specific applications.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and solvent-resistant filters (e.g., PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed vial. The goal is to have undissolved solid remaining after equilibration.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should be in constant contact with the solid material.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a solvent-resistant syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or g/L, at the specified temperature.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining equilibrium solubility.

References

An In-Depth Technical Guide to Propargyl-PEG5-acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG5-acid is a heterobifunctional linker molecule integral to the field of bioconjugation. Its unique architecture, featuring a terminal alkyne group and a carboxylic acid separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the covalent linkage of diverse molecules. This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of this compound, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Mechanism of Action

This compound is a bifunctional molecule designed for sequential or orthogonal conjugation strategies. The two key reactive moieties, the propargyl group and the carboxylic acid, enable two distinct and highly specific chemical reactions.[1][2]

1. Amide Bond Formation via the Carboxylic Acid:

The terminal carboxylic acid can be activated to react with primary amine groups on biomolecules, such as the lysine (B10760008) residues on antibodies or other proteins, to form a stable amide bond.[1][2] This reaction is typically facilitated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] The activation of the carboxylic acid with EDC and NHS forms a more stable amine-reactive NHS ester, which then efficiently reacts with the primary amine to yield the amide linkage.[3]

2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) via the Propargyl Group:

The terminal alkyne (propargyl group) is a key component for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the highly efficient and specific ligation of the this compound-conjugated molecule to another molecule bearing an azide (B81097) group, forming a stable triazole linkage.[1][5] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[5]

The Role of the PEG5 Spacer:

The five-unit polyethylene glycol (PEG) chain serves several crucial functions in bioconjugation:

-

Enhanced Solubility: The hydrophilic nature of the PEG spacer significantly increases the aqueous solubility of the linker and the resulting bioconjugate, which is particularly beneficial when working with hydrophobic molecules.[1][6]

-

Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, minimizing steric hindrance between the conjugated molecules and allowing for efficient interaction with their respective targets.

-

Improved Pharmacokinetics: In the context of drug development, PEGylation can shield the bioconjugate from proteolytic degradation, reduce immunogenicity, and prolong its circulation half-life.[7]

Data Presentation

While specific quantitative data for this compound is not extensively available in a consolidated format, the following tables provide representative data for the types of reactions and applications in which this linker is employed. The data presented is based on studies using similar PEG linkers and bioconjugation strategies.

Table 1: Representative EDC/NHS Amide Coupling Reaction Parameters

| Parameter | Value/Range | Notes |

| pH of Activation | 4.5 - 6.0 | Optimal for EDC/NHS activation of the carboxylic acid. |

| pH of Coupling | 7.2 - 8.0 | Optimal for the reaction of the NHS-ester with primary amines. |

| EDC Molar Excess | 2 - 10 fold | Molar excess relative to the carboxylic acid. |

| NHS Molar Excess | 1.2 - 5 fold | Molar excess relative to the carboxylic acid. |

| Reaction Time | 1 - 4 hours | At room temperature. |

| Typical Yield | >70% | Highly dependent on the specific biomolecule and reaction conditions. |

Table 2: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters

| Parameter | Value/Range | Notes |

| Copper(II) Sulfate (CuSO₄) | 0.1 - 1.0 equivalents | Relative to the alkyne or azide. |

| Sodium Ascorbate | 1 - 5 equivalents | Acts as the reducing agent to generate Cu(I). |

| Ligand (e.g., THPTA, TBTA) | 1 - 5 equivalents | Optional, but can accelerate the reaction and protect the biomolecule. |

| Solvent | Aqueous buffers, DMSO, t-BuOH/H₂O | Co-solvents are often used to solubilize reactants. |

| Reaction Time | 1 - 12 hours | Can be significantly faster at higher concentrations.[8] |

| Typical Yield | >90% | Generally a very high-yielding reaction.[8] |

Table 3: Impact of PEG Linker Length on PROTAC Efficacy (Representative Data)

| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC 1 | PEG-3 | ~50 | ~90 |

| PROTAC 2 | PEG-4 | ~20 | >95 |

| PROTAC 3 (Hypothetical) | PEG-5 | ~15 | >95 |

| PROTAC 4 | PEG-6 | ~25 | ~90 |

Note: DC₅₀ is the half-maximal degradation concentration, and Dₘₐₓ is the maximum degradation percentage. This data is illustrative and the optimal linker length is target-dependent.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Amide Coupling of this compound to a Protein

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to primary amines on a protein.

Materials:

-

This compound

-

Protein with primary amines (e.g., antibody, lysozyme)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 (PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Reagent Preparation:

-

Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

-

Prepare a fresh solution of EDC (e.g., 100 mM) and NHS/Sulfo-NHS (e.g., 100 mM) in Activation Buffer immediately before use.

-

Dissolve the protein in Coupling Buffer to a concentration of 1-10 mg/mL.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

-

Add a 5 to 10-fold molar excess of the EDC solution and a 2 to 5-fold molar excess of the NHS/Sulfo-NHS solution to the this compound.

-

Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to the Protein:

-

Immediately add the activated Propargyl-PEG5-NHS ester solution to the protein solution. A 10 to 20-fold molar excess of the linker to the protein is a common starting point for optimization.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between a this compound-conjugated molecule and an azide-containing molecule.

Materials:

-

Alkyne-functionalized molecule (from Protocol 1)

-

Azide-containing molecule

-

Reaction Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Optional: Ligand stock solution (e.g., 50 mM THPTA or TBTA in DMSO or water)

-

DMSO or other co-solvent as needed

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the alkyne-functionalized molecule and the azide-containing molecule (typically at a 1:1.1 to 1:1.5 molar ratio) in the Reaction Buffer. Add co-solvents like DMSO if needed for solubility.

-

-

Catalyst Preparation (if using a ligand):

-

In a separate tube, pre-mix the CuSO₄ stock solution with the ligand stock solution. A 1:5 molar ratio of copper to ligand is common.[5]

-

-

Initiation of the Reaction:

-

Add the freshly prepared Sodium Ascorbate solution to the reaction mixture.

-

Add the CuSO₄ solution (or the pre-mixed catalyst solution) to the reaction mixture. Final concentrations are typically in the range of 0.1-1 mM for copper.

-

-

Reaction Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or fluorescence if one of the components is fluorescently labeled.

-

-

Purification:

-

If necessary, remove the copper catalyst by adding a chelating agent like EDTA or by using a copper-chelating resin.

-

Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or reversed-phase HPLC, to remove unreacted starting materials and catalyst components.[9][10][11][12][13]

-

Mandatory Visualizations

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of complex biotherapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to attach a cytotoxic payload to an antibody. The carboxylic acid end can be conjugated to lysine residues on the antibody, and the propargyl end can then be "clicked" to an azide-modified drug molecule.[7] The PEG5 spacer helps to improve the solubility and stability of the ADC, and can influence the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.[7]

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound is an ideal linker for synthesizing PROTACs.[6] It can be used to connect a target protein-binding ligand to an E3 ligase-binding ligand. The length and flexibility of the PEG5 linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and degradation of the target protein.[14]

Conclusion

This compound is a versatile and powerful tool in the field of bioconjugation. Its dual functionality, combined with the beneficial properties of the PEG spacer, enables the straightforward and efficient synthesis of complex biomolecules with enhanced properties. For researchers and drug development professionals, a thorough understanding of the reaction mechanisms and experimental protocols associated with this linker is essential for its successful application in the creation of next-generation therapeutics like ADCs and PROTACs.

References

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. This compound, 1245823-51-1 | BroadPharm [broadpharm.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nbinno.com [nbinno.com]

- 8. Quick Click: The DNA-Templated Ligation of 3'-O-Propargyl- and 5'-Azide-Modified Strands Is as Rapid as and More Selective than Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 11. Antibody Purification Methods | Thermo Fisher Scientific - UK [thermofisher.com]

- 12. promega.com [promega.com]

- 13. youtube.com [youtube.com]

- 14. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras [mdpi.com]

An In-Depth Technical Guide to the Key Research Applications of Propargyl-PEG5-acid

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG5-acid is a versatile heterobifunctional linker that has emerged as a critical tool in modern bioconjugation, drug delivery, and surface modification research. Its unique structure, featuring a terminal propargyl group for "click" chemistry and a carboxylic acid for amide bond formation, bridged by a five-unit polyethylene (B3416737) glycol (PEG) spacer, offers researchers a powerful molecule for the precise construction of complex biomolecular architectures. This guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its integration into your research endeavors.

Core Properties and Applications

This compound's utility stems from its bifunctional nature, allowing for sequential or orthogonal conjugation strategies. The terminal carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), forming stable amide bonds.[1][2][3] The propargyl group, on the other hand, is a ready partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, enabling the efficient and specific ligation to azide-modified molecules.[1][2][3]

The integrated PEG5 spacer is not merely a linker; it imparts several beneficial properties to the resulting conjugates. The hydrophilic nature of the PEG chain enhances the aqueous solubility of often-hydrophobic drug payloads, mitigating aggregation issues that can plague bioconjugates.[4][5] Furthermore, the PEG moiety can shield the conjugate from proteolytic degradation and reduce its immunogenicity, potentially extending its circulation half-life in vivo.[4]

The principal applications of this compound in research include:

-

Antibody-Drug Conjugate (ADC) Development: As a linker, it connects a cytotoxic payload to a monoclonal antibody, enabling targeted delivery of the therapeutic agent to cancer cells. The precise control over conjugation afforded by click chemistry is crucial for managing the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.[4][6]

-

Proteolysis Targeting Chimera (PROTAC) Synthesis: PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.[1][2][7]

-

Surface Modification of Nanoparticles: The linker can be used to functionalize the surface of nanoparticles, improving their biocompatibility and enabling the attachment of targeting ligands or therapeutic molecules for applications in drug delivery and medical imaging.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data associated with this compound and its applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1245823-51-1 | [1][2][3] |

| Molecular Formula | C14H24O7 | [2][3][10] |

| Molecular Weight | 304.3 g/mol | [2][3] |

| Purity | Typically >95% or >98% | [2][3][10] |

| Solubility | Water, DMSO, DCM, DMF | [11] |

| Storage Conditions | -20°C | [11] |

Table 2: Representative Drug-to-Antibody Ratio (DAR) for ADCs with PEG Linkers

| ADC Configuration | Linker Type | Average DAR | Method of Determination | Reference |

| Trastuzumab-MMAE | PEGylated | 2-4 | Hydrophobic Interaction Chromatography (HIC) | [11] |

| Anti-EpCAM-DM1 | Triglycyl peptide | 3.5 | Mass Spectrometry (LC-MS) | [5] |

| Anti-EGFR-DM1 | Triglycyl peptide | 3.5 | Mass Spectrometry (LC-MS) | [5] |

| Generic ADC | Cleavable PEG | > 3 | Systematic Review | [12] |

| Generic ADC | Non-cleavable PEG | < 3 | Systematic Review | [12] |

Table 3: Degradation Potency (DC50) of Representative PROTACs with PEG Linkers

| Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Cell Line | Reference |

| BRD4 | Pomalidomide | PEG-based | pDC50 = 6.5 (approx. 316 nM) | HEK293 | [13] |

| ERK1/2 | VHL | PEG-based | 102 | HCT116 | [14] |

| IGF-1R/Src | Pomalidomide | PEG-based | Low micromolar | MCF7, A549 | [15] |

| ERα | Not specified | 16-atom PEG | More potent than 12-atom PEG | Not specified | [7] |

Experimental Protocols

The following are detailed, generalized protocols for the key applications of this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a payload to an antibody in a two-step process: first, the this compound linker is attached to the payload, and then the linker-payload is conjugated to an azide-modified antibody via CuAAC.

Step 1: Amide Coupling of this compound to an Amine-Containing Payload

-

Reagent Preparation:

-

Dissolve the amine-containing payload in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Prepare a solution of a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents) in anhydrous DMF.[16]

-

-

Reaction:

-

Add the HATU/DIPEA solution dropwise to the solution of this compound at 0°C to pre-activate the carboxylic acid.

-

After 15-30 minutes, add the payload solution to the activated linker solution.

-

Allow the reaction to stir at room temperature and monitor its progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).[16]

-

-

Purification:

-

Once the reaction is complete, purify the Propargyl-PEG5-payload conjugate using an appropriate chromatographic method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to an Azide-Modified Antibody

-

Reagent Preparation:

-

Prepare a stock solution of the Propargyl-PEG5-payload conjugate in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the azide-modified antibody in a conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

-

Prepare a 100 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.[17]

-

Prepare a 200 mM stock solution of a copper-chelating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) in water.[17]

-

Prepare a fresh 100 mM stock solution of a reducing agent like sodium ascorbate (B8700270) in water.[17]

-

-

Reaction:

-

In a reaction vessel, combine the azide-modified antibody and the Propargyl-PEG5-payload conjugate (typically at a molar ratio of 1:4 to 1:10, antibody:payload).[17]

-

In a separate tube, pre-mix the CuSO₄ and THPTA solutions (1:2 molar ratio) to form the copper(I) catalyst complex.[17]

-

Add the copper(I)/THPTA complex to the antibody-payload mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.[17]

-

-

Purification:

Protocol 2: PROTAC Synthesis via Sequential Amide Coupling and CuAAC

This protocol outlines the synthesis of a PROTAC by first coupling this compound to one of the ligands and then using click chemistry to attach the second ligand.

-

Amide Coupling:

-

Follow the procedure in Step 1 of Protocol 1 to conjugate this compound to either the amine-containing target protein ligand or the E3 ligase ligand. Purify the resulting alkyne-functionalized ligand.

-

-

CuAAC Reaction:

-

Follow the procedure in Step 2 of Protocol 2 to react the alkyne-functionalized ligand with the corresponding azide-modified second ligand (either the E3 ligase ligand or the target protein ligand, respectively).

-

-

Purification and Characterization:

-

Purify the final PROTAC molecule using RP-HPLC.

-

Confirm the identity and purity of the PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Evaluate the biological activity of the PROTAC by measuring the degradation of the target protein (e.g., by Western blot to determine the DC50 value).[14]

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships involving this compound.

References

- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 8. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. precisepeg.com [precisepeg.com]

- 11. This compound, 1245823-51-1 | BroadPharm [broadpharm.com]

- 12. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 18. benchchem.com [benchchem.com]

Propargyl-PEG5-acid as a Bifunctional Crosslinker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG5-acid is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique molecular architecture, featuring a terminal alkyne group and a carboxylic acid, connected by a flexible five-unit polyethylene (B3416737) glycol (PEG) spacer, offers researchers a versatile platform for the covalent linkage of diverse molecules. This guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in the development of advanced biomolecular conjugates.

The bifunctional nature of this compound allows for a two-step sequential or orthogonal conjugation strategy. The carboxylic acid moiety can be readily activated to react with primary amines, forming stable amide bonds. This is a common strategy for conjugation to proteins, antibodies, and other amine-containing biomolecules.[1][2] The terminal propargyl group provides a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3] This highly efficient and specific reaction enables the formation of a stable triazole linkage with azide-modified molecules. The inclusion of a hydrophilic PEG spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate, which can be advantageous for in vivo applications by improving pharmacokinetics and reducing aggregation.[4][5]

Core Properties and Specifications

This compound is a well-characterized molecule with defined physicochemical properties. The following table summarizes its key specifications, compiled from various suppliers.

| Property | Value | References |

| Molecular Formula | C14H24O7 | [1] |

| Molecular Weight | 304.3 g/mol | [1] |

| CAS Number | 1245823-51-1 | [1] |

| Appearance | Varies (liquid or solid) | |

| Purity | Typically >95% | [1] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [1] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; long term (months) at -20°C | [1] |

Applications in Research and Drug Development

The unique characteristics of this compound make it a valuable component in the synthesis of complex biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a cytotoxic payload to a monoclonal antibody (mAb). The carboxylic acid can be conjugated to lysine (B10760008) residues on the antibody surface, while the alkyne group can be reacted with an azide-modified drug. This approach allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.[4]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation through the ubiquitin-proteasome system.[6][7][8][9][10] this compound serves as a flexible PEG-based linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[1][11] The length and flexibility of the PEG spacer are critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following are generalized protocols for the two primary reactions involving this compound. Optimization of these protocols is recommended for specific applications.

Protocol 1: Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule, such as a protein or peptide. The reaction proceeds via the activation of the carboxylic acid using a carbodiimide (B86325) reagent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10-100 mM).

-

Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the this compound solution.

-

Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Add the activated this compound solution to the amine-containing molecule solution. The molar ratio of the activated crosslinker to the target molecule will depend on the desired degree of labeling and should be optimized.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

-

-

Purification:

-

Purify the conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove excess crosslinker and byproducts.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" chemistry reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.

Materials:

-

This compound conjugate

-

Azide-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer (e.g., PBS, pH 7.0)

-

DMSO or DMF for dissolving reagents

-

Purification system (e.g., size-exclusion chromatography, reverse-phase HPLC)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the this compound conjugate in an appropriate solvent.

-

Prepare a stock solution of the azide-containing molecule in an appropriate solvent.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 200 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Click Reaction:

-

In a reaction vessel, combine the this compound conjugate and the azide-containing molecule in the reaction buffer.

-

Add THPTA to the reaction mixture (final concentration typically 1-5 mM).

-

Add CuSO4 to the reaction mixture (final concentration typically 0.1-1 mM).

-

Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration typically 1-5 mM).

-

Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

-

-

Purification:

-

Purify the final conjugate using a suitable method to remove the copper catalyst, excess reagents, and byproducts.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes where this compound is employed.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

Caption: General workflow for the synthesis of a PROTAC using this compound.

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

Conclusion

This compound is a powerful and versatile bifunctional crosslinker with significant applications in modern drug development and biomedical research. Its ability to participate in both robust amide bond formation and highly efficient click chemistry reactions provides a reliable platform for the construction of complex biomolecular architectures such as ADCs and PROTACs. The integrated PEG spacer further enhances its utility by improving the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of this compound in their work. As the fields of targeted therapeutics and bioconjugation continue to evolve, the demand for well-defined and versatile linkers like this compound is expected to grow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 1245823-51-1 | BroadPharm [broadpharm.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. nbinno.com [nbinno.com]

- 5. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 6. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Proteolysis-targeting drug delivery system (ProDDS): integrating targeted protein degradation concepts into formulation design - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Session 5: Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

The Multifaceted Role of the PEG Spacer in Propargyl-PEG5-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG5-acid is a heterobifunctional linker that has become an invaluable tool in the development of sophisticated bioconjugates, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Its unique architecture, comprising a terminal propargyl group, a central five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for covalently linking distinct molecular entities. This guide delves into the critical role of each component, with a particular focus on the PEG5 spacer, and provides practical information for its application in research and drug development.

Core Components and Their Functionality

The utility of this compound stems from its three distinct functional components:

-

Propargyl Group: This terminal alkyne is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."[2] This reaction is highly efficient and specific, enabling the stable ligation of the linker to molecules containing an azide (B81097) group to form a triazole linkage.[2]

-

Carboxylic Acid: The terminal carboxylic acid group allows for the formation of a stable amide bond with primary amines.[3] This reaction typically requires activation with coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4]

-

PEG5 Spacer: The five-unit polyethylene glycol chain is central to the linker's functionality, imparting several desirable properties to the resulting bioconjugate.

The Pivotal Role of the PEG5 Spacer

The PEG spacer is not merely a passive linker; it actively influences the physicochemical and pharmacological properties of the final conjugate. Its primary roles include:

-

Enhanced Solubility and Reduced Aggregation: Many cytotoxic payloads used in ADCs are hydrophobic. The hydrophilic nature of the PEG spacer significantly improves the aqueous solubility of the entire conjugate, which is crucial for formulation, administration, and preventing aggregation.[5][6]

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established strategy to extend the plasma half-life of therapeutic molecules.[7] The PEG spacer increases the hydrodynamic radius of the conjugate, which can reduce renal clearance.[8] It also forms a hydration shell that can shield the conjugate from proteolytic degradation and reduce recognition by the immune system.[5]

-

Steric Hindrance and Optimized Binding: The PEG spacer provides physical separation between the conjugated molecules. This can be critical for ensuring that the biological activity of each component is retained. For example, in an ADC, the spacer prevents the cytotoxic drug from sterically hindering the antibody's binding to its target antigen.[9] The length of the PEG spacer is a critical parameter that needs to be optimized for each specific application.[8][9]

-

Controlled Drug-to-Antibody Ratio (DAR): The inclusion of a PEG spacer can facilitate higher drug loading on an antibody by mitigating the aggregation that can occur with hydrophobic drugs at high DARs.[5]

Data Presentation: The Impact of PEG Spacer Length

While specific data for a PEG5 spacer is not always explicitly available, the following tables summarize general trends observed for different PEG linker lengths in ADCs, which can be used to infer the expected performance of a PEG5-containing conjugate.

Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK)

| Linker | ADC Model | Animal Model | Key PK Parameter | Result |

| No PEG | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Rapid[8] |

| PEG4 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Faster than PEG8/12[8] |

| PEG8 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slower; threshold for minimal clearance[8] |

| PEG12 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slow; similar to PEG8[8] |

| No PEG | ZHER2-MMAE | Mouse | Half-life | -[7] |

| 4 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 2.5-fold increase vs. no PEG[7] |

| 10 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 11.2-fold increase vs. no PEG[7] |

Table 2: Effect of PEG Linker Length on In Vitro Efficacy

| Linker | ADC Model | In Vitro Model | Key Efficacy Metric | Result |

| No PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | -[7] |

| 4 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 4.5 to 6.5-fold reduction in cytotoxicity vs. no PEG[9] |

| 10 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 22-fold reduction in cytotoxicity vs. no PEG[9] |

Based on these trends, a PEG5 spacer is expected to offer a balance between improved pharmacokinetics (compared to no PEG or very short PEGs) and retained in vitro potency (compared to very long PEG chains).

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms involving this compound.

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. This compound, 1245823-51-1 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]

- 6. adcreview.com [adcreview.com]

- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Propargyl-PEG5-acid for Antibody-Drug Conjugate (ADC) Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-PEG5-acid as a bifunctional linker for the development of antibody-drug conjugates (ADCs). This linker is increasingly utilized in the field of targeted cancer therapy to connect potent cytotoxic payloads to monoclonal antibodies (mAbs), leveraging the specificity of the antibody to deliver the drug directly to tumor cells while minimizing systemic toxicity.

This compound features a terminal carboxylic acid group and a propargyl group, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This structure offers a strategic combination of functionalities: the carboxylic acid allows for covalent attachment to amine residues on the antibody, while the propargyl group serves as a handle for highly efficient and specific "click chemistry" conjugation of an azide-modified drug payload. The hydrophilic PEG spacer enhances the solubility and improves the pharmacokinetic properties of the resulting ADC.

Core Concepts and Applications

This compound is a non-cleavable linker, meaning the bond formed between the antibody and the drug is designed to be stable in circulation. The cytotoxic payload is typically released inside the target cell following the internalization and lysosomal degradation of the ADC. This approach is particularly suited for payloads that are effective even when attached to a linker fragment.

The primary advantages of using this compound in ADC development include:

-

Enhanced Hydrophilicity: The PEG spacer mitigates the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving the overall solubility of the ADC.[]

-

Improved Pharmacokinetics: PEGylation is known to extend the circulation half-life of bioconjugates by increasing their hydrodynamic radius and shielding them from proteolytic degradation and renal clearance.[2]

-